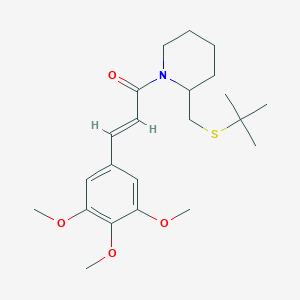

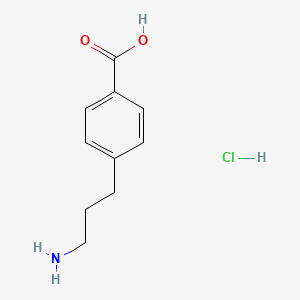

Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several of the provided papers. For instance, a chiral auxiliary derived from a pyrrolidine moiety is used for asymmetric acylation, which is a key step in the synthesis of complex molecules with high stereoselectivity . Another paper describes a concise synthesis of a very late antigen-4 (VLA-4) antagonist, which involves a reductive etherification step using a pyrrolidine derivative as a key intermediate . A novel synthetic approach to a similar VLA-4 antagonist also employs a pyrrolidine derivative, highlighting the importance of this moiety in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. One paper provides a conformational and Natural Bond Orbital (NBO) analysis of cis and trans isomers of a methyl-1-(4-hydroxy-3-methoxyphenyl)pyrrolidine derivative, which includes theoretical calculations to understand the electronic effects influencing NMR chemical shifts . Another study reports on the structure of a pyrrolidine derivative with a twisted tetra-substituted ring, which features an N-bound ethylcarboxylate and a C-bound 4-methoxyphenyl group .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by their structure and substituents. The asymmetric acylation and stereoselective reduction described in one paper demonstrate the reactivity of the pyrrolidine moiety in the presence of a chiral auxiliary. The reductive etherification used in the synthesis of a VLA-4 antagonist and the basic etherification and iodine-mediated cyclization in another synthetic approach are examples of chemical reactions involving pyrrolidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are determined by their molecular structure. The conformational analysis and NBO analysis provide insights into the electronic properties of the isomers, which can affect their physical properties such as solubility and boiling point . The twisted structure of the pyrrolidine ring in another compound suggests potential steric effects that could influence its reactivity and physical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have explored various synthesis methods and chemical reactions involving pyrrolidine derivatives, which are structurally related to Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride. For instance, the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents demonstrates the potential of pyrrolidine derivatives in drug design and synthesis (Kandinska, Kozekov, & Palamareva, 2006). Additionally, the reaction of methyl pyrrole-2-carboxylate with epoxides to yield various carboxylic acids underlines the chemical versatility and potential applications in synthesizing complex molecules (Irwin & Wheeler, 1972).

Pharmacological Profiles

The pharmacological profile of pyrrolidine derivatives has been a subject of interest in medicinal chemistry. For example, the reaction between specific pyrrolidine hydrochlorides and methyl 2-methoxyglicolate led to compounds that were further modified to study their analgesic, antiinflammatory, and neuropsychobehavioural effects, indicating the potential of these derivatives in developing new therapeutic agents (Massa et al., 1989).

Asymmetric Synthesis and Chiral Auxiliaries

Pyrrolidine derivatives have also been employed as chiral auxiliaries in asymmetric synthesis, providing a pathway to obtain enantiomerically pure compounds. This application is crucial in the synthesis of drugs and other active molecules, where the stereochemistry can significantly affect the biological activity (Ito, Katsuki, & Yamaguchi, 1984).

Crystal Structure Determination

The determination of crystal structures of pyrrolidine derivatives using synchrotron X-ray powder diffraction data showcases the importance of these compounds in understanding molecular interactions and stability, which is vital for the development of new materials and pharmaceuticals (Silva et al., 2012).

Novel Methodologies in Organic Synthesis

Research has led to the development of novel methodologies utilizing pyrrolidine derivatives for synthesizing a wide array of structurally diverse and complex molecules. This includes the use of specific pyrrolidine derivatives in reactions that enable the construction of carbapenams, highlighting the versatility and utility of these compounds in organic synthesis (Herdewijn, Claes, & Vanderhaeghe, 1982).

Zukünftige Richtungen

The future directions in the research and development of this compound could involve exploring its potential applications in drug development, particularly in the field of neuropharmacology. Further studies could also focus on synthesizing new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKHDFQFXLSYOR-URBRKQAFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}quinolin-8-ol](/img/structure/B2530666.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)